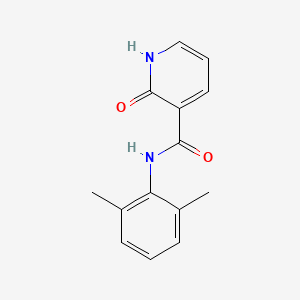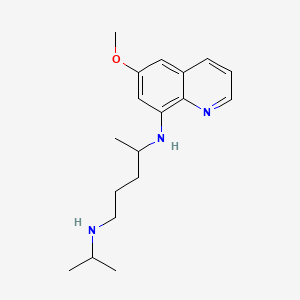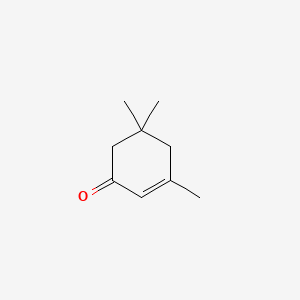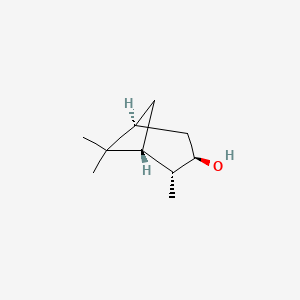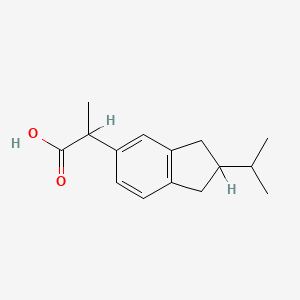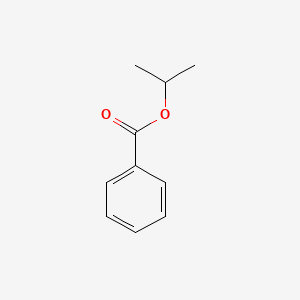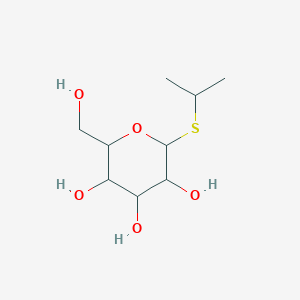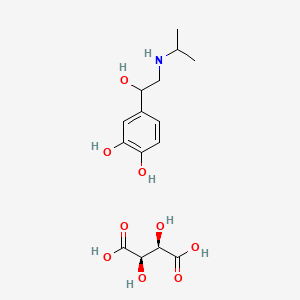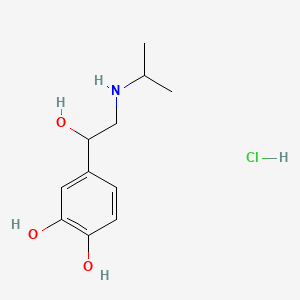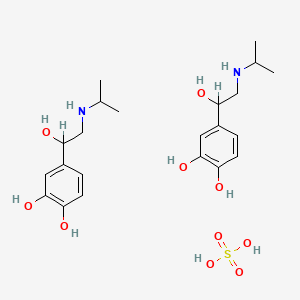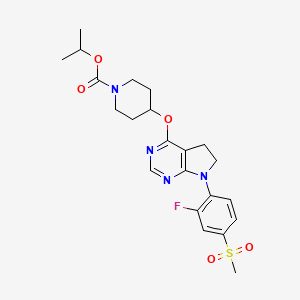
GSK1104252A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GSK1104252A is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolo[2,3-d]pyrimidine core, a fluorinated phenyl group, and a piperidine carboxylate ester. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.
Méthodes De Préparation
The synthesis of GSK1104252A can be achieved through a multi-step process involving various organic reactions. One common approach involves the following steps:
Formation of the pyrrolo[2,3-d]pyrimidine core: This can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and a suitable diketone.
Introduction of the fluorinated phenyl group: This step typically involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluorinated phenyl group is coupled with a halogenated pyrrolo[2,3-d]pyrimidine intermediate.
Esterification to form the piperidine carboxylate: The final step involves the esterification of the intermediate with 1-methylethyl piperidinecarboxylate under acidic conditions.
Industrial production methods may involve optimizing these steps for higher yields and purity, using advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Analyse Des Réactions Chimiques
GSK1104252A can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding reduced forms.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to optimize reaction rates and yields.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug discovery and development.
Mécanisme D'action
The mechanism of action of GSK1104252A involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
GSK1104252A can be compared with other similar compounds, such as:
Indole derivatives: These compounds share a similar heterocyclic core and exhibit diverse biological activities.
Fluorinated phenyl compounds:
Piperidine carboxylates: These compounds are commonly used in the synthesis of pharmaceuticals and agrochemicals due to their versatile reactivity.
The uniqueness of this compound lies in its combination of these functional groups, which may confer specific properties and activities not found in other compounds.
Propriétés
Numéro CAS |
1001397-20-1 |
|---|---|
Formule moléculaire |
C22H27FN4O5S |
Poids moléculaire |
478.5 g/mol |
Nom IUPAC |
propan-2-yl 4-[[7-(2-fluoro-4-methylsulfonylphenyl)-5,6-dihydropyrrolo[2,3-d]pyrimidin-4-yl]oxy]piperidine-1-carboxylate |
InChI |
InChI=1S/C22H27FN4O5S/c1-14(2)31-22(28)26-9-6-15(7-10-26)32-21-17-8-11-27(20(17)24-13-25-21)19-5-4-16(12-18(19)23)33(3,29)30/h4-5,12-15H,6-11H2,1-3H3 |
Clé InChI |
HCCOWIAORWVUEZ-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)N1CCC(CC1)OC2=NC=NC3=C2CCN3C4=C(C=C(C=C4)S(=O)(=O)C)F |
SMILES canonique |
CC(C)OC(=O)N1CCC(CC1)OC2=NC=NC3=C2CCN3C4=C(C=C(C=C4)S(=O)(=O)C)F |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
GSK1104252A; GSK-1104252A; GSK 1104252A. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(4-aminophenoxy)pentyl]pyridine-4-carboxamide](/img/structure/B1672266.png)
